molecular formula C7H7Cl2N B168531 2-Chloro-4-(chloromethyl)-6-methylpyridine CAS No. 162046-59-5

2-Chloro-4-(chloromethyl)-6-methylpyridine

Cat. No.: B168531
CAS No.: 162046-59-5
M. Wt: 176.04 g/mol
InChI Key: JNYFUZZTJPBDPC-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the second position, a chloromethyl group at the fourth position, and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyridine typically involves the chlorination of 4-(chloromethyl)-6-methylpyridine. One common method is the reaction of 4-(chloromethyl)-6-methylpyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{4-(Chloromethyl)-6-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form 2-chloro-4-(methyl)-6-methylpyridine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2-chloro-4-(chloromethyl)-6-carboxypyridine.

    Reduction: Formation of 2-chloro-4-(methyl)-6-methylpyridine.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-6-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.

    Material Science: It is used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-6-methylpyridine involves its interaction with nucleophiles, leading to the formation of substituted pyridines. The chlorine atoms act as leaving groups, facilitating nucleophilic attack. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methyl)-6-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Chloro-2-(chloromethyl)-6-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    2-Chloro-4-(chloromethyl)-5-methylpyridine: Similar structure but different position of the methyl group, affecting its chemical behavior.

Uniqueness

2-Chloro-4-(chloromethyl)-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Biological Activity

2-Chloro-4-(chloromethyl)-6-methylpyridine is a halogenated organic compound belonging to the pyridine family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its applications and safety.

The compound features a pyridine ring with chlorine substitutions that enhance its reactivity. The mechanism of action primarily involves nucleophilic substitution reactions, where the chlorine atoms act as leaving groups. This allows the compound to interact with various nucleophiles, leading to the formation of substituted pyridines, which can exhibit diverse biological activities.

Chemical Reactions

  • Nucleophilic Substitution : Chlorine atoms can be replaced by amines, alcohols, or thiols.
  • Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
  • Reduction : The compound can be reduced to form derivatives like 2-chloro-4-(methyl)-6-methylpyridine.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential roles in cancer research and as an agrochemical.

Case Studies and Research Findings

  • Carcinogenicity Studies : A significant study conducted by the National Cancer Institute assessed the carcinogenic potential of related compounds, such as 2-(chloromethyl)pyridine hydrochloride. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over 99 weeks. Results indicated no significant increase in tumor incidence, although a slight trend towards subcutaneous fibromas was observed in male rats .
    SpeciesDosage (mg/kg)Tumor IncidenceObservations
    Fischer 344 Rats150 / 75No significant increaseSlight body weight depression
    B6C3F1 Mice250 / 125No significant increaseSimilar observations as rats
  • Inhibition of Farnesyl-Protein Transferase : Research has indicated that compounds similar to this compound may inhibit farnesyl-protein transferase (FTase), which is crucial in cancer cell proliferation. Inhibition of FTase can prevent the farnesylation of Ras proteins, thereby disrupting oncogenic signaling pathways .
  • Agrochemical Applications : The compound is also explored for its use in developing pesticides and herbicides due to its reactive nature and ability to form stable derivatives that can target specific biological pathways in pests.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure DifferencesBiological Activity
2-Chloro-4-(methyl)-6-methylpyridineLacks chloromethyl groupLess reactive in nucleophilic substitution
4-Chloro-2-(chloromethyl)-6-methylpyridineDifferent substitution patternVaries in reactivity and applications
2-Chloro-4-(chloromethyl)-5-methylpyridineMethyl group at different positionAffects chemical behavior

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYFUZZTJPBDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268093
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-59-5
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162046-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Chloro-6-methylpyridin-4-yl)methanol (0.212 g, 1.35 mmol) and thionyl chloride (0.12 mL, 1.62 mmol) were combined in methylene chloride (4 mL) and stirred at room temperature for 4 h. The solvents were removed and the product dried under vacuum for several hours to afford 0.24 g (quant.) as a clear oil which was used without purification. Mass spec.: 176.0 (MH)+.
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.2 1.14 g of (2-chloro-6-methylpyridin-4-yl)methanol are initially introduced in 50 ml of toluene, and 1.05 ml of thionyl chloride are slowly added dropwise with ice cooling. The mixture is boiled under reflux overnight. After cooling, the solvent is removed, giving 2-chloro-4-chloromethyl-6-methylpyridine as brown oil (1.1 g).
[Compound]
Name
2.2
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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